molecular formula C9H16ClNO2 B2823597 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 90608-78-9

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Cat. No.: B2823597
CAS No.: 90608-78-9
M. Wt: 205.68
InChI Key: XJKHVZZGRQDQFR-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic tertiary amine salt characterized by a tropane skeleton (8-azabicyclo[3.2.1]octane) substituted with a methyl group at the 8-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. This structure confers unique physicochemical properties, such as pH-dependent solubility and stability, and enables diverse pharmacological interactions. It serves as a critical intermediate in synthesizing bioactive molecules, including Autotaxin (ATX) inhibitors, where its carboxylic acid moiety occupies enzymatic "tunnel" regions .

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-10-7-2-3-8(10)5-6(4-7)9(11)12;/h6-8H,2-5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKHVZZGRQDQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90608-78-9
Record name 3-Tropanecarboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use in drug development due to its structural similarity to known pharmacologically active tropane derivatives. Research has focused on:

  • Anticholinergic Activity : Compounds with similar structures exhibit anticholinergic properties, making them potential candidates for treating conditions such as motion sickness and muscle spasms .
  • Central Nervous System Effects : Studies suggest that derivatives of 8-methyl-8-azabicyclo[3.2.1]octane may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which could be beneficial in treating neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 8-methyl-8-azabicyclo[3.2.1]octane derivatives has been a focus of research due to their complex stereochemistry. Notable methods include:

  • Enantioselective Synthesis : Recent advancements have been made in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is crucial for producing compounds with specific biological activities . This includes methodologies that allow for stereochemical control during the synthesis process.

Pharmacology

Research into the pharmacological effects of this compound has revealed various potential applications:

  • Pain Management : Some studies indicate that derivatives may have analgesic properties, suggesting a role in pain management therapies .
  • Cognitive Enhancement : There is ongoing research into the effects of tropane alkaloids on cognitive functions, with implications for treating cognitive decline associated with aging or neurodegenerative diseases .

Case Study 1: Anticholinergic Properties

A study investigated the anticholinergic effects of various azabicyclo compounds, including 8-methyl-8-azabicyclo[3.2.1]octane derivatives, demonstrating significant inhibition of acetylcholine receptors in vitro. This suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Study 2: Cognitive Enhancement

Research published in Journal of Medicinal Chemistry reported that certain modifications to the azabicyclo structure enhanced cognitive function in animal models, indicating that these compounds could be developed into therapeutic agents for Alzheimer's disease.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of anticholinergic drugs
Synthetic MethodologiesEnantioselective synthesis techniques
PharmacologyPotential analgesic and cognitive-enhancing properties

Mechanism of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological implications of 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride compared to analogues:

Compound Name Structural Features Pharmacological Role Key Properties Reference
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride 3-carboxylic acid, 8-methyl, hydrochloride salt ATX inhibitor intermediate pH-dependent solubility; stabilizes via ionic interactions in acidic conditions
Tropisetron hydrochloride 3-indole-3-carboxylate ester, 8-methyl 5-HT3 receptor antagonist Stable in acidic solutions (pH < 8.9); precipitates in alkaline media
Cocaine hydrochloride 3-benzoyloxy, 2-methyl ester CNS stimulant, local anesthetic High lipophilicity; hygroscopic solid; rapid BBB penetration
BIMU1 3-benzimidazole-1-carboxamide, 8-methyl 5-HT4 receptor partial agonist Moderate intrinsic activity (pKB = 7.9); lower solubility than carboxylic acids
PMTR.TR 3-phenylmalonate dimethiodide, quaternary ammonium Muscarinic receptor antagonist High water solubility; limited membrane permeability
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Oxygen replaces nitrogen at 8-position Organic synthesis intermediate Altered electronic properties; used in agrochemicals/pharmaceuticals
3-Aminotropane dihydrochloride 3-amine, 8-methyl Dopamine/norepinephrine reuptake inhibitor Increased basicity; requires refrigeration (2–8°C)

Solubility and Stability

  • Carboxylic Acid vs. Ester Derivatives : The carboxylic acid group in the target compound enhances water solubility in basic conditions (via deprotonation), whereas ester derivatives (e.g., cocaine, tropisetron) exhibit higher lipophilicity, favoring CNS penetration .
  • pH Sensitivity : Tropisetron hydrochloride (pKa 8.9) remains stable in acidic buffers but precipitates in alkaline solutions due to free base formation. In contrast, the hydrochloride salt of the target compound likely maintains stability across a broader pH range due to its ionic nature .

Biological Activity

8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS Number: 90608-78-9) is a bicyclic compound that has garnered attention for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₆ClNO₂
Molecular Weight205.68 g/mol
LogP1.6837
PSA40.54 Ų

Pharmacological Activity

Monoamine Reuptake Inhibition
Research indicates that 8-methyl-8-azabicyclo[3.2.1]octane derivatives exhibit significant activity as monoamine reuptake inhibitors, which are crucial in the treatment of various psychiatric disorders, including depression and anxiety disorders. These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro, making them potential candidates for developing antidepressant medications .

Serotonin Receptor Affinity
The compound also demonstrates high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes. This property is significant as it suggests a role in modulating serotoninergic pathways, which are often targeted in the treatment of mood disorders and anxiety .

The mechanism through which 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride exerts its effects involves:

  • Inhibition of Monoamine Transporters : The compound inhibits the reuptake of monoamines by binding to their respective transporters in neuronal membranes.
  • Modulation of Neurotransmitter Levels : By preventing the reuptake of neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission.

Study on Antidepressant Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters explored various azabicyclo compounds and their efficacy as antidepressants. The findings indicated that derivatives similar to 8-methyl-8-azabicyclo[3.2.1]octane exhibited significant antidepressant-like effects in animal models, correlating with their ability to inhibit serotonin and norepinephrine reuptake .

Clinical Implications

Clinical trials involving similar compounds have highlighted their potential in treating not only depression but also anxiety disorders and ADHD (Attention Deficit Hyperactivity Disorder). The favorable side effect profile compared to traditional tricyclic antidepressants makes these compounds particularly attractive for further development .

Q & A

Q. What are the foundational synthetic routes for 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride?

The synthesis typically involves bicyclic intermediates such as N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride, which is prepared via multi-step reactions. Key steps include:

  • Cyclization : Formation of the bicyclic core using tropane alkaloid precursors.
  • Functionalization : Introduction of the carboxylic acid group via hydrolysis or oxidation.
  • Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt.
    Reagents like dichloromethane, ethanol, and catalysts (e.g., Pd/C) are often used under reflux conditions to optimize yield and purity .

Q. How is the compound characterized structurally and chemically?

Standard characterization methods include:

  • Spectroscopy :
    • NMR (¹H, ¹³C) to confirm bicyclic structure and substituent positions.
    • IR to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).
  • Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
  • Elemental analysis : To validate purity and stoichiometry of the hydrochloride salt .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (causes respiratory irritation per GHS H statements).
  • Storage : In amber glass bottles at room temperature, away from moisture and light.
  • Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR results may arise from:

  • Tautomerism : The bicyclic structure may adopt multiple conformers in solution.
  • Impurities : Trace solvents (e.g., DMSO) or synthetic byproducts.
    Methodological solutions :
  • Use deuterated solvents (e.g., D₂O for aqueous samples) to suppress solvent peaks.
  • Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.
  • Cross-validate with X-ray crystallography or computational modeling (DFT) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Key factors include:

  • Reaction temperature : Maintain reflux conditions (e.g., 80°C in ethanol) to enhance kinetics.
  • Catalyst selection : Use Pd/C for hydrogenation steps to reduce side reactions.
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures).
    Yields >70% are achievable with rigorous control of stoichiometry and reaction time .

Q. How does the compound interact with biological targets such as neurotransmitter receptors?

The bicyclic structure mimics tropane alkaloids, enabling interactions with:

  • 5-HT₃ receptors : Competitive antagonism via hydrophobic binding to the receptor’s transmembrane domain.
  • α7-nicotinic receptors : Partial agonism mediated by the carboxylic acid group’s hydrogen bonding.
    Experimental validation :
  • Radioligand binding assays (e.g., [³H]-GR65630 for 5-HT₃).
  • Electrophysiology (patch-clamp) to measure ion channel modulation .

Q. How can impurities in synthesized batches be identified and quantified?

Common impurities include:

  • Tropine derivatives : From incomplete functionalization of the bicyclic core.
  • Residual solvents : DMSO or ethanol detected via GC-MS.
    Analytical workflows :
  • HPLC-UV/ELSD : Use C18 columns (mobile phase: 0.1% TFA in acetonitrile/water).
  • LC-MS/MS : For trace impurity profiling (LOQ <0.1%).
    Reference standards (e.g., EP Impurity A) are critical for calibration .

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